molecular formula C27H33N3O3 B6125444 Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone

Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone

Cat. No.: B6125444
M. Wt: 447.6 g/mol
InChI Key: PFPIURLXLJLFSY-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenylpiperazine moiety, and a piperidinylmethanone group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Synthesis of the Phenylpiperazine Moiety: This involves the reaction of phenylhydrazine with ethylene oxide, followed by further functionalization to introduce the methyl and carbonyl groups.

    Coupling Reactions: The phenylpiperazine moiety is then coupled with the piperidinylmethanone group through nucleophilic substitution or condensation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings, using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the phenoxy ring.

Scientific Research Applications

Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors in the central nervous system, such as serotonin or dopamine receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially leading to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

  • Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]ethanone
  • Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]propanone

Comparison:

  • Structural Differences: The main difference lies in the length of the carbon chain connecting the piperidine and phenoxy groups.
  • Pharmacological Properties: These structural variations can lead to differences in binding affinity, selectivity, and overall pharmacological profile.
  • Uniqueness: Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3/c1-20-19-29(23-5-3-2-4-6-23)17-18-30(20)27(32)22-9-11-24(12-10-22)33-25-13-15-28(16-14-25)26(31)21-7-8-21/h2-6,9-12,20-21,25H,7-8,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPIURLXLJLFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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